(1R,3aR,4S,7aR)-1-[(2R)-4-hydroxybutan-2-yl]-7a-methyl-octahydro-1H-inden-4-ol
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Overview
Description
(1R,3aR,4S,7aR)-1-[(2R)-4-hydroxybutan-2-yl]-7a-methyl-octahydro-1H-inden-4-ol is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3aR,4S,7aR)-1-[(2R)-4-hydroxybutan-2-yl]-7a-methyl-octahydro-1H-inden-4-ol typically involves multiple steps, including the formation of the indene ring system and the introduction of the hydroxybutan-2-yl group. Common synthetic routes may involve the use of catalysts, protecting groups, and specific reaction conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as flow microreactor systems can be employed to enhance efficiency and sustainability in the production process .
Chemical Reactions Analysis
Types of Reactions
(1R,3aR,4S,7aR)-1-[(2R)-4-hydroxybutan-2-yl]-7a-methyl-octahydro-1H-inden-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (1R,3aR,4S,7aR)-1-[(2R)-4-hydroxybutan-2-yl]-7a-methyl-octahydro-1H-inden-4-ol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure may be exploited to design new therapeutic agents with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and pharmaceuticals. Its synthesis and reactions can be optimized for large-scale production to meet industrial demands.
Mechanism of Action
The mechanism of action of (1R,3aR,4S,7aR)-1-[(2R)-4-hydroxybutan-2-yl]-7a-methyl-octahydro-1H-inden-4-ol involves its interaction with specific molecular targets. The hydroxy and methyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S,3aR,4S,4aR,7aR,8R,9aR)-3,4a,8-Trimethyl-2,5-dioxo-2,3,3a,4,4a,5,7a,8,9,9a-decahydroazuleno[6,5-b]furan-4-yl 2-methyl-2-butenoate
- rel-(3aR,4S,7R,7aS)-去甲斑蝥素
Uniqueness
What sets (1R,3aR,4S,7aR)-1-[(2R)-4-hydroxybutan-2-yl]-7a-methyl-octahydro-1H-inden-4-ol apart from similar compounds is its specific stereochemistry and functional groups
Properties
Molecular Formula |
C14H26O2 |
---|---|
Molecular Weight |
226.35 g/mol |
IUPAC Name |
(1R,3aR,4S,7aR)-1-[(2R)-4-hydroxybutan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol |
InChI |
InChI=1S/C14H26O2/c1-10(7-9-15)11-5-6-12-13(16)4-3-8-14(11,12)2/h10-13,15-16H,3-9H2,1-2H3/t10-,11-,12+,13+,14-/m1/s1 |
InChI Key |
DPZZWPQQEZPXLP-PEBLQZBPSA-N |
Isomeric SMILES |
C[C@H](CCO)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C |
Canonical SMILES |
CC(CCO)C1CCC2C1(CCCC2O)C |
Origin of Product |
United States |
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